molecular formula C17H17FN2O4 B12894844 Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester CAS No. 606102-36-7

Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester

Cat. No.: B12894844
CAS No.: 606102-36-7
M. Wt: 332.33 g/mol
InChI Key: VWIJIDVHLUNFDZ-UHFFFAOYSA-N
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Description

Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a carboxylic acid group. The molecule is further functionalized by a cyclopentylcarbamoyl ester linked to a (4-fluorophenyl)methyl moiety.

Key structural features include:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding interactions.
  • 4-Fluorophenyl group: Enhances lipophilicity and may improve membrane permeability or receptor affinity through hydrophobic and electronic effects.
  • Cyclopentylcarbamoyl ester: Likely acts as a prodrug moiety, increasing bioavailability by improving solubility or delaying hydrolysis for sustained activity.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogous structures (e.g., fluorinated isoxazoles and carbamate esters) are prevalent in antifungal, herbicide, and enzyme inhibitor applications .

Properties

CAS No.

606102-36-7

Molecular Formula

C17H17FN2O4

Molecular Weight

332.33 g/mol

IUPAC Name

[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl] 1,2-oxazole-5-carboxylate

InChI

InChI=1S/C17H17FN2O4/c18-12-7-5-11(6-8-12)15(16(21)20-13-3-1-2-4-13)23-17(22)14-9-10-19-24-14/h5-10,13,15H,1-4H2,(H,20,21)

InChI Key

VWIJIDVHLUNFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)F)OC(=O)C3=CC=NO3

Origin of Product

United States

Biological Activity

Isoxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester is a notable example that has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C14_{14}H16_{16}F1_1N2_2O3_3
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 1625247-XXXX (specific number not provided in sources)

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit promising anticancer properties. A study involving isoxazole-based compounds showed that certain derivatives had significant cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (Huh7), and colon (HCT116) cancer cells. The compounds were tested using the sulforhodamine B (SRB) assay, revealing IC50_{50} values ranging from 0.7 µM to 35.2 µM, indicating potent activity against targeted cancer cells .

Table 1: Cytotoxicity of Isoxazole Derivatives

CompoundCancer Cell LineIC50_{50} (µM)
5aHuh72.3
5rMCF717.9
5tHCT116>40

The mechanism by which isoxazole derivatives exert their anticancer effects often involves the induction of cell cycle arrest. For instance, compounds were shown to cause arrest in the G0/G1 phase of the cell cycle in Huh7 cells, correlating with a significant decrease in cyclin-dependent kinase 4 (CDK4) levels . This suggests that these compounds may interfere with critical regulatory pathways in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, some isoxazole derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis (Mtb). A study highlighted that certain urea and thiourea variants of isoxazole carboxylic acids displayed potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This indicates the potential for developing new treatments for tuberculosis using these compounds.

Case Studies

  • Indole-Isoxazole Hybrids : A series of indole-isoxazole hybrids were synthesized, showing enhanced anticancer activities compared to their parent compounds. These hybrids were evaluated for bioavailability and toxicity, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Anti-Tuberculosis Agents : Research on isoxazole carboxylic acid methyl esters revealed their effectiveness against Mtb, with lead compounds undergoing optimization to improve selectivity and potency . This highlights the versatility of isoxazole derivatives in addressing different therapeutic targets.

Comparison with Similar Compounds

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid

Structural Differences :

  • Substituents : Trifluoromethyl (position 5) and carboxylic acid (position 4) vs. the target compound’s cyclopentylcarbamoyl ester and methyl ester.
  • Functional Groups : Carboxylic acid (ionizable at physiological pH) vs. ester (neutral, lipophilic).

Functional Implications :

  • In contrast, the target compound’s ester groups may enhance passive diffusion across biological membranes .
  • Applications : Carboxylic acid derivatives are common in herbicides (e.g., acifluorfen, ), whereas carbamoyl esters are often prodrugs in pharmaceuticals.

Isoniazid (Pyridine Derivative)

Structural Differences :

  • Core Heterocycle : Pyridine (aromatic, six-membered) vs. isoxazole (five-membered with O/N).
  • Functional Groups : Hydrazine (nucleophilic) vs. carbamate ester (electrophilic).

Functional Implications :

  • Isoniazid’s hydrazine group enables radical-mediated antitubercular activity, targeting mycobacterial enzymes. The target compound’s ester and fluorophenyl groups suggest a different mechanism, possibly enzyme inhibition via hydrophobic interactions .

Acifluorfen (Herbicide)

Structural Differences :

  • Core Structure : Nitrobenzoic acid vs. isoxazole-carbamate.
  • Substituents: Chloro-trifluoromethylphenoxy group vs. 4-fluorophenyl.

Functional Implications :

  • Acifluorfen’s nitro group and phenoxy chain enable herbicidal activity through protoporphyrinogen oxidase inhibition. The target compound’s isoxazole and carbamate groups may confer selectivity for different biological targets, such as fungal enzymes or mammalian receptors .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Hypothesized LogP* Potential Applications
Target Compound Isoxazole Cyclopentylcarbamoyl, 4-fluorophenyl Ester, Carbamate 3.5–4.0 Prodrugs, Enzyme Inhibitors
5-(Trifluoromethyl)-3-(4-FP)isoxazole-4-COOH Isoxazole Trifluoromethyl, 4-fluorophenyl Carboxylic Acid 2.8–3.2 Herbicides, Agrochemicals
Isoniazid Pyridine Hydrazine Hydrazide 0.5–1.0 Antitubercular Agents
Acifluorfen Benzoic Acid Nitro, phenoxy, trifluoromethyl Carboxylic Acid, Ether 4.1–4.5 Herbicides

*LogP values are estimated based on substituent contributions.

Research Findings and Implications

  • Metabolic Stability : The 4-fluorophenyl group in the target compound may reduce oxidative metabolism, similar to fluorinated agrochemicals like triticonazole ().
  • Selectivity: Compared to acifluorfen, the isoxazole core may offer improved selectivity for non-plant targets, such as fungal cytochrome P450 enzymes.

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